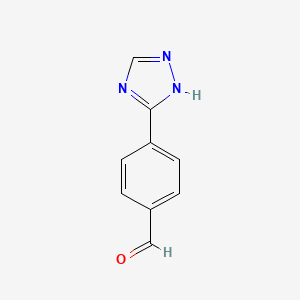
4-(1h-1,2,4-Triazol-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzonitrile with hydrazine hydrate to form 4-hydrazinobenzaldehyde. This intermediate is then reacted with an appropriate nitrile to form the triazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 4-(1H-1,2,4-Triazol-3-yl)benzoic acid.
Reduction: 4-(1H-1,2,4-Triazol-3-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs . The molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparación Con Compuestos Similares
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde can be compared with other triazole derivatives, such as:
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but different position of the triazole ring.
4-(1H-1,2,3-Triazol-4-yl)methoxybenzaldehyde: Contains a methoxy group instead of an aldehyde group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H7N3O |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
4-(1H-1,2,4-triazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-5-7-1-3-8(4-2-7)9-10-6-11-12-9/h1-6H,(H,10,11,12) |
Clave InChI |
IPWCVHKXWLUILQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


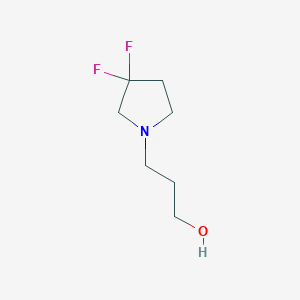
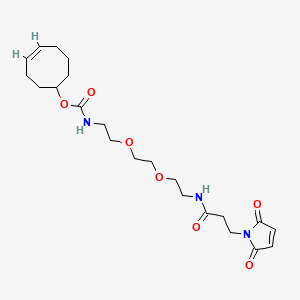
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)

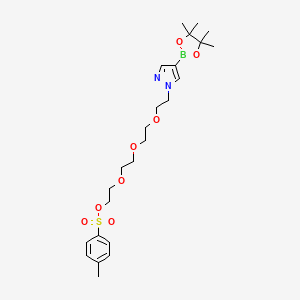
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)

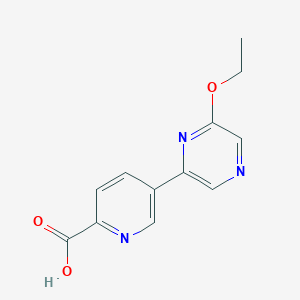
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)

![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
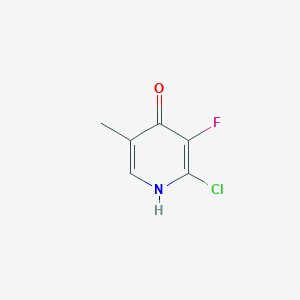
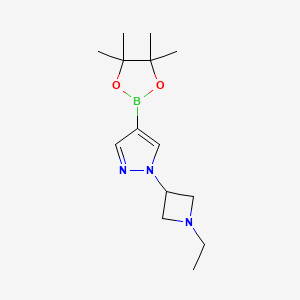
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
